Product packaging for Allomuscarin(Cat. No.:CAS No. 6252-44-4)

Allomuscarin

Cat. No.: B1233893
CAS No.: 6252-44-4
M. Wt: 174.26 g/mol
InChI Key: UQOFGTXDASPNLL-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allomuscarin is a research-grade chemical agent designed for in vitro investigation of cholinergic systems. As a structural analog of muscarine, it is postulated to act as a selective agonist for muscarinic acetylcholine receptors (mAChRs) . In research settings, this compound is a valuable tool for studying the function and signaling pathways of various muscarinic receptor subtypes (M1-M5) . Activation of these G-protein-coupled receptors can trigger diverse downstream effects, such as the modulation of ion channels, inhibition of adenylyl cyclase, and stimulation of phosphoinositide hydrolysis . Researchers may utilize this compound to probe the role of muscarinic receptors in physiological and pathophysiological processes. Applications for this compound are confined to controlled laboratory environments and may include receptor binding assays, signal transduction studies, and the exploration of cholinergic mechanisms in synthetic biological systems. This product is strictly labeled as Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures , nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20NO2+ B1233893 Allomuscarin CAS No. 6252-44-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6252-44-4

Molecular Formula

C9H20NO2+

Molecular Weight

174.26 g/mol

IUPAC Name

[(2R,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium

InChI

InChI=1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1/t7-,8+,9+/m0/s1

InChI Key

UQOFGTXDASPNLL-DJLDLDEBSA-N

SMILES

CC1C(CC(O1)C[N+](C)(C)C)O

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H](O1)C[N+](C)(C)C)O

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)O

Other CAS No.

6252-44-4

Synonyms

(-)-allomuscarine
allomuscarine

Origin of Product

United States

Historical Perspectives and Natural Occurrence

Early Isolation and Structural Postulation of Muscarine (B1676868) Analogues

The journey began in 1869 when muscarine was first isolated from the iconic fly agaric mushroom, Amanita muscaria, by Oswald Schmiedeberg and Richard Koppe. wikipedia.org Early structural hypotheses were proposed, though the definitive structure of muscarine was not confirmed until 1957 through X-ray diffraction analysis by Franz Jellinek and his colleagues. wikipedia.org This confirmation opened the door to understanding that muscarine was not a single entity but one of a family of stereoisomers.

Subsequent research revealed the existence of several stereoisomers, including epi-, allo-, and epiallo-muscarine. scielo.org.zaresearchgate.net These isomers differ in the spatial arrangement of their atoms, leading to distinct chemical and biological properties. The initial postulations of these structures were based on detailed chemical degradation studies and comparisons of their physical and pharmacological properties with those of the parent compound, muscarine.

Initial Synthetic Endeavors Toward Racemic Allomuscarine

Natural Prevalence in Fungal Species

Allomuscarine, along with other muscarine stereoisomers, is found in a variety of fungal species, often in varying concentrations.

While Amanita muscaria is the original source of muscarine, it typically contains only trace amounts of the compound, often around 0.0003% of its fresh weight. wikipedia.org More recent studies have shown that muscarine concentrations in A. muscaria can vary and sometimes reach physiologically significant levels. nih.govresearchgate.net The presence of allomuscarine in this species is less well-documented, with the focus often being on the principal psychoactive components, ibotenic acid and muscimol (B1676869). acslab.comwikipedia.org

In contrast to Amanita muscaria, species within the Inocybe and Clitocybe genera are known to contain significantly higher concentrations of muscarine and its analogues. wikipedia.org Some species can have muscarine concentrations as high as 1.6%. wikipedia.org Research has shown that various stereoisomers, including allomuscarine, are present in these fungi. researchgate.netnih.gov The distribution and relative abundance of these isomers can vary between different species within these genera, making them a rich source for the study of these alkaloids.

Table 1: Natural Occurrence of Muscarine Stereoisomers in Fungal Genera

Fungal GenusTypical Muscarine ConcentrationPresence of Allomuscarine
AmanitaLow (trace amounts)Less documented
InocybeHighDocumented
ClitocybeHighDocumented

Synthetic Methodologies and Chemical Transformations

Stereoselective [3+2]-Cycloaddition Pathwaysacs.orgnih.govacs.org

The formal [3+2]-cycloaddition reaction is a powerful tool for the synthesis of five-membered rings, such as the tetrahydrofuran (B95107) moiety present in allomuscarine. acs.orgresearchgate.net This approach has been successfully employed in the formal total synthesis of (-)-allomuscarine. acs.orgnih.gov The reaction's scope has been explored using various α-substituted aldehydes and different substituents on the silicon atom of the allylsilane, demonstrating its versatility. acs.orgnih.govacs.org

The key starting materials for this synthetic route are allylsilanes and α-triethylsilyloxy aldehydes. acs.orgnih.gov The use of an α-triethylsilyloxy group on the aldehyde is significant. The triethylsilyl ether oxygen acts as a potent nucleophile in the cyclization step, which is a deviation from the normal reaction pathway and leads to the formation of the desired tetrahydrofuran ring system. acs.org The nature of the substituents on the silicon atom of the allylsilane has been shown to influence the diastereomeric ratio of the resulting tetrahydrofuran products. acs.org An increase in the steric bulk of these substituents generally leads to a higher diastereomeric ratio. acs.org

Reactant TypeSpecific ExampleRole in Reaction
AllylsilaneAllyltrimethylsilaneSource of the three-carbon component for the cycloaddition.
α-Triethylsilyloxy Aldehyde(R)-2-(triethylsilyloxy)propanalProvides the two-atom component and a key stereocenter.

This table presents examples of the general classes of reactants used in the synthesis.

The [3+2]-cycloaddition reaction proceeds through a series of well-defined mechanistic steps, ensuring the stereoselective formation of the tetrahydrofuran ring.

The reaction is initiated by the activation of the α-triethylsilyloxy aldehyde with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orgchemrxiv.org This activation is a critical step for the subsequent cyclization to occur efficiently. rsc.org

Following aldehyde activation, the allylsilane acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by an intramolecular cyclization, where the triethylsilyloxy group's oxygen atom attacks the incipient carbocation, leading to the formation of the five-membered tetrahydrofuran ring. acs.org This intramolecular cyclization is a key feature of this synthetic approach, distinguishing it from other reactions of allylsilanes with aldehydes. acs.org

After the formation of the silylated tetrahydrofuran ring, an oxidation step is required to convert the carbon-silicon bond to a carbon-oxygen bond, yielding a hydroxyl group. caltech.edu The Tamao oxidation is a commonly employed method for this transformation. caltech.edu This oxidation typically involves treating the silylated intermediate with hydrogen peroxide (H₂O₂) in the presence of a fluoride (B91410) source, such as potassium fluoride (KF), and a bicarbonate buffer. caltech.edu This step is crucial for installing the necessary hydroxyl group, leading to a diol intermediate that can be further functionalized to complete the synthesis of allomuscarine. acs.orgnih.gov The Tamao-Fleming oxidation process is known to proceed with retention of stereochemistry at the carbon center. youtube.com

Achieving a high level of stereochemical control is a central challenge in the synthesis of complex molecules like allomuscarine. fiveable.me In the context of the [3+2]-cycloaddition, several factors contribute to the stereochemical outcome. The inherent chirality of the starting α-triethylsilyloxy aldehyde plays a crucial role in directing the stereochemistry of the newly formed stereocenters. beilstein-journals.org Furthermore, the choice of the Lewis acid catalyst and the substituents on the allylsilane can influence the diastereoselectivity of the reaction. acs.org The rigidity of the transition state during the intramolecular cyclization also contributes to the high stereochemical fidelity observed in this synthetic pathway. beilstein-institut.de The ability to control the spatial arrangement of atoms is paramount as it directly impacts the biological and physical properties of the final molecule. fiveable.me

FactorInfluence on Stereochemistry
Chiral α-triethylsilyloxy aldehydeDictates the absolute configuration of the product.
Lewis Acid CatalystCan influence the diastereomeric ratio of the products.
Allylsilane SubstituentsSteric bulk affects the diastereoselectivity. acs.org
Intramolecular CyclizationA rigid transition state leads to high stereochemical fidelity. beilstein-institut.de

This table summarizes the key factors influencing the stereochemical control in the synthesis of allomuscarine via [3+2]-cycloaddition.

Mechanistic Aspects of Cycloaddition

Classical Synthetic Approaches from Malonate Derivatives

A foundational method for the synthesis of a racemic mixture of allomuscarin (dl-allomuscarine) utilizes malonate derivatives as the starting point. oup.com This approach is noted for its stereospecific introduction of the trans-oriented methyl and hydroxyl groups on the tetrahydrofuran ring. oup.comresearchgate.net

The classical synthesis begins with ethyl crotylmalonate. oup.com This starting material provides the basic carbon framework which is then elaborated to form the core structure of this compound.

The key transformations in this synthesis involve a Michael addition followed by a cyclization reaction. organicchemistrytutor.com The Michael addition, a 1,4-conjugate addition, is a crucial step for carbon-carbon bond formation. wikipedia.org In this sequence, an enolate attacks an α,β-unsaturated compound. organicchemistrytutor.com This is followed by an intramolecular cyclization to form the characteristic five-membered tetrahydrofuran ring. frontiersin.org

StepDescriptionReagents
Michael Addition The enolate of a malonic ester acts as the Michael donor and attacks the β-position of an α,β-unsaturated compound, the Michael acceptor. organicchemistrytutor.comBase (e.g., Sodium ethoxide) organicchemistrytutor.com
Cyclization The intermediate formed undergoes an intramolecular reaction to form the tetrahydrofuran ring. Acid-catalyzed (e.g., H₂SO₄)

Alternative Synthetic Routes

Beyond the classical approach, several alternative synthetic routes have been developed, often aiming for improved stereoselectivity and efficiency.

Starting MaterialKey Feature
(S)-γ-Hydroxymethyl-γ-butyrolactoneCommercially available chiral building block researchgate.nettcichemicals.com

Optimization Strategies in Synthesis for Research Purposes

The efficient synthesis of allomuscarine, a non-natural diastereoisomer of muscarine (B1676868), is crucial for its availability in research settings. Optimization strategies are central to improving synthetic routes, focusing on maximizing product output while ensuring high purity and stereochemical control. These strategies often involve systematic variation of reaction parameters and the implementation of advanced experimental designs to enhance both the yield and selectivity of the desired product.

Design of Experiments (DoE) is a statistical methodology used to systematically determine the relationship between factors affecting a chemical process and the outcomes of that process. mt.commanufacturingchemist.com Rather than varying one factor at a time, DoE allows for the simultaneous variation of multiple factors, providing a comprehensive understanding of their interactions and identifying optimal conditions more efficiently. mt.comresearchgate.net The primary goal in the context of allomuscarine synthesis is typically to maximize yield, minimize impurities, or achieve a specific stereochemical outcome. acsgcipr.org

The DoE process involves several key steps:

Defining Objectives: The primary goal is established, such as maximizing the yield of (+)-allomuscarine. acsgcipr.org

Selecting Factors and Levels: Key reaction parameters (factors) are identified for investigation. For a given allomuscarine synthesis, these could include temperature, reaction time, catalyst loading, and substrate concentration. tue.nl Each factor is varied at different settings (levels). researchgate.net

Choosing an Experimental Design: A suitable experimental design, such as a factorial or central composite design, is selected based on the number of factors and the desired level of detail. manufacturingchemist.comacsgcipr.org

Executing Experiments and Modeling Data: The experiments are carried out under controlled and reproducible conditions, and statistical methods are used to model the relationship between the factors and the response (e.g., yield). mt.comacsgcipr.org

For a chemoenzymatic synthesis of (+)-allomuscarine, where a key step might be the lipase-mediated hydrolysis of a cyano-sugar precursor, a DoE approach could be used to optimize the enzymatic reaction. uniovi.es The factors and responses for such a study are illustrated in the table below.

Table 1: Illustrative Design of Experiments (DoE) Parameters for Allomuscarine Synthesis Optimization
FactorLevel 1Level 2Level 3Response Variable
Temperature (°C)354555Yield (%)
pH of Buffer6.57.07.5Selectivity (de%)
Enzyme Loading (mg)50100150Reaction Rate
Substrate Conc. (M)0.100.150.20Impurity Profile

This table is an illustrative example of how a DoE study for allomuscarine synthesis would be structured, based on general principles of DoE methodology. acsgcipr.orgtue.nl

By analyzing the results from the experimental runs, researchers can identify the optimal set of conditions to achieve the highest yield and selectivity, as well as understand the sensitivity of the reaction to changes in each parameter.

Chemoenzymatic Synthesis

A highly effective strategy for synthesizing enantiopure (+)-allo-muscarine involves a chemoenzymatic approach. uniovi.es This method utilizes enzymes to perform key transformations with high regioselectivity and stereoselectivity, which are often difficult to achieve with traditional chemical methods. uniovi.es For instance, the synthesis of (+)-allo-muscarine has been accomplished from a readily available cyano-sugar. uniovi.es A critical step in this pathway is the regioselective hydrolysis of a 5-O-toluoyl ester group, catalyzed by immobilized Burkholderia cepacia lipase (B570770) (PSL-IM). uniovi.es This enzymatic step proceeds with excellent yield and complete selectivity. uniovi.es

Stereoselective Cycloaddition Reactions

Another successful approach to enhance selectivity is through stereoselective cycloaddition reactions. The synthesis of (−)-allomuscarine has been achieved via a formal [3+2]-cycloaddition of an allylsilane with an α-triethylsilyloxy aldehyde. acs.org The stereoselectivity of this reaction is crucial for establishing the correct relative stereochemistry of the tetrahydrofuran ring, which forms the core of the allomuscarine structure. acs.orgresearchgate.net The subsequent Tamao oxidation of the resulting silane (B1218182) provides a diol, which can be further functionalized to complete the synthesis of the target molecule. acs.org The control over stereochemistry in the key cycloaddition step is paramount for achieving high selectivity.

Synthesis from Chiral Precursors

Starting from a well-defined chiral molecule, such as D-glucose, is another established strategy to ensure high stereoselectivity. A stereospecific synthesis of (−)-allo-muscarine from D-glucose has been reported. researchgate.net This multi-step process involves converting D-glucose into a key chiral synthon, 2,5-anhydro-3,6-dideoxy-L-lyxo-hexose ethylene (B1197577) acetal. A crucial step for ensuring the correct stereochemistry at a key carbon center is the use of the Mitsunobu reaction, which proceeds with inversion of configuration. researchgate.net This control over a specific stereocenter is essential for the selective synthesis of the allomuscarine isomer.

The table below summarizes the outcomes of different synthetic strategies focused on enhancing yield and selectivity for allomuscarine.

Table 2: Summary of Yields in Optimized Allomuscarine Syntheses
Synthetic MethodTarget IsomerKey Step for SelectivityReported YieldReference
Chemoenzymatic Synthesis(+)-AllomuscarineLipase-mediated regioselective hydrolysis90% (for hydrolysis step) uniovi.es
Synthesis from Lactone(+)- and (-)-allo-MuscarineNot specified30% (overall) thieme-connect.de
Stereospecific Synthesis(-)-allo-MuscarineMitsunobu reactionNot specified (efficient conversion) researchgate.net

These examples demonstrate that the careful selection of catalysts (e.g., lipases), reaction types (e.g., cycloadditions, Mitsunobu reaction), and starting materials is fundamental to achieving high yields and selectivities in the synthesis of allomuscarine for research purposes. uniovi.esresearchgate.netunivie.ac.at

Stereochemical Aspects and Isomeric Forms

Diastereomeric Control in Synthesis

The synthesis of allomuscarine, which possesses multiple chiral centers, necessitates careful control over the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which can influence their biological activity. Researchers have developed various strategies to achieve diastereomeric control in allomuscarine synthesis.

One approach involves leveraging the inherent stereochemistry of a starting material to direct the formation of a specific diastereomer. For instance, the synthesis of (+)- and (-)-allomuscarine has been achieved with a high degree of stereoselectivity. Some synthetic routes are designed to favor the formation of one diastereomer over others, a concept central to stereoselective synthesis. In some cases, the formation of diastereomeric enolate complexes can control the enantioselectivity of a reaction. nih.gov If the interconversion between these diastereomers is slower than the subsequent reaction step, the ratio of the final products will reflect the initial ratio of the diastereomeric intermediates. nih.gov

Enantiomeric Synthesis and Resolution

The synthesis of a specific enantiomer of allomuscarine, a single mirror-image form, is a significant challenge in organic chemistry. Enantioselective synthesis aims to produce a particular enantiomer in excess over the other. wikipedia.org This is crucial as different enantiomers of a molecule can exhibit vastly different biological effects.

Several strategies have been successfully employed for the enantiomeric synthesis of allomuscarine. One common method is chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials. For example, D-glucose has been used as a chiral precursor for the stereospecific synthesis of (-)-allomuscarine. researchgate.net Another approach involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the synthetic route to guide the formation of the desired enantiomer. wikipedia.org These auxiliaries are later removed, yielding the enantiomerically enriched product. wikipedia.org

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), a process called chiral resolution is required to separate them. libretexts.org Since enantiomers have identical physical properties, direct separation is not feasible. libretexts.org The most common method involves reacting the racemic mixture with a single enantiomer of another chiral compound, known as a resolving agent. libretexts.org This reaction creates a mixture of diastereomers, which, having different physical properties, can then be separated by techniques such as crystallization or chromatography. libretexts.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. libretexts.org Commonly used resolving agents for racemic bases include chiral acids like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org For racemic acids, chiral bases such as brucine (B1667951) and strychnine (B123637) are often employed. libretexts.org

Conformational Analysis of Allomuscarine and Analogues

The biological activity of allomuscarine and its analogues is not only determined by their absolute configuration but also by their three-dimensional shape, or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

The conformation of allomuscarine and its derivatives has been studied using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. unicam.itnih.gov These studies aim to identify the preferred conformations of these molecules in solution, which are believed to be the biologically active forms. For instance, the conformational analysis of allosteric modulators of muscarinic receptors, which can include allomuscarine analogues, has been used to develop pharmacophore models. nih.gov These models help in understanding the structure-activity relationships and in the design of new, more potent compounds. nih.gov

The conformational behavior of molecules like allomuscarine is influenced by a balance of steric and stereoelectronic effects. nih.gov Steric hindrance can destabilize certain conformations, while stereoelectronic interactions, such as the anomeric effect in the tetrahydrofuran (B95107) ring of allomuscarine, can stabilize others. nih.gov Understanding these factors is crucial for predicting the conformational preferences of allomuscarine and its analogues and for rationalizing their biological activities.

Receptor Interactions and Molecular Pharmacology

Agonistic Modality at Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)

Allomuscarine acts as an agonist at muscarinic acetylcholine receptors (mAChRs). wikipedia.orgnih.gov These receptors, a class of G protein-coupled receptors (GPCRs), are named for their high sensitivity to muscarine (B1676868), a compound from which Allomuscarine is derived. nih.govnih.gov As an agonist, Allomuscarine mimics the action of the endogenous neurotransmitter acetylcholine (ACh) at these sites. wikipedia.org Upon binding, it activates the receptor, initiating a cascade of intracellular events. mu.edu.iq The activity of muscarinic agonists like Allomuscarine resides primarily in specific stereoisomers, with the naturally occurring (+)-muscarine enantiomer being particularly active. mu.edu.iq A racemic mixture of allomuscarine was found to be significantly less active than natural muscarine in early studies, highlighting the importance of stereochemistry in its pharmacological activity. dss.go.th

Subtype Selectivity and Receptor Binding

The muscarinic receptor family consists of five distinct subtypes (M1-M5). nih.govmdpi.com While many muscarinic agonists exhibit a lack of high selectivity across these subtypes, the specific three-dimensional structure of stereoisomers plays a crucial role in receptor interaction and potency. researchgate.netnih.gov

The M1 and M3 receptor subtypes are key targets for muscarinic agonists. Both M1 and M3 receptors are primarily coupled to the Gq class of G-proteins. mdpi.comwikipedia.org Activation of these receptors initiates a specific signaling cascade detailed in the following sections. While direct and quantitative binding affinity data for Allomuscarine at M1 and M3 subtypes is not extensively detailed in available literature, as a muscarinic agonist, it is expected to activate these receptors. mu.edu.iq Studies on derivatives of Allomuscarine have been conducted to evaluate their potency at M3 receptors, indicating the relevance of this subtype in the compound's pharmacological profile. nih.gov The M1 and M3 receptors are widely distributed, with M1 receptors being prominent in the cerebral cortex and secretory glands, while M3 receptors are located in smooth muscle and glands. mdpi.comfrontiersin.org

A critical aspect of Allomuscarine's pharmacology is its selectivity for muscarinic receptors over nicotinic acetylcholine receptors (nAChRs). wikipedia.org These two receptor classes are fundamentally different in structure and function. Muscarinic receptors are metabotropic G protein-coupled receptors, mediating slower, prolonged responses. wikipedia.org In contrast, nicotinic receptors are ionotropic receptors, forming ligand-gated ion channels that mediate fast synaptic transmission. wikipedia.org Muscarine and its analogs, including Allomuscarine, are comparatively unresponsive at nicotinic receptors. wikipedia.org This selectivity is a defining characteristic, with muscarine itself being essentially free of nicotinic activity. mu.edu.iq

G Protein-Coupled Receptor (GPCR) Signaling Mechanisms

The agonistic action of Allomuscarine at mAChRs translates into cellular responses through the activation of intracellular G proteins. mu.edu.iq The specific signaling pathway is dependent on the receptor subtype to which the agonist binds. The M1 and M3 subtypes preferentially couple to Gq proteins, while other subtypes like M2 and M4 couple to Gi proteins. mdpi.comfrontiersin.org

Upon activation of M1 and M3 receptors by an agonist such as Allomuscarine, the associated Gq protein is activated. mdpi.comfrontiersin.org This activation initiates the phospholipase C (PLC) signaling pathway. cas.cz PLC, a membrane-bound enzyme, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. frontiersin.org This cleavage results in the generation of two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). mdpi.comfrontiersin.org The resulting increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of physiological responses, including smooth muscle contraction and glandular secretion. mu.edu.iq

Table 1: Muscarinic Receptor Subtype Signaling Overview

Receptor SubtypePrimary G ProteinEffector EnzymeKey Second MessengersCellular Response Example
M1 Gq/11Phospholipase CIP3, DAG, Ca2+Neural excitation, Glandular secretion
M3 Gq/11Phospholipase CIP3, DAG, Ca2+Smooth muscle contraction, Glandular secretion
M2 Gi/oAdenylyl CyclasecAMP (inhibited)Decreased heart rate
M4 Gi/oAdenylyl CyclasecAMP (inhibited)CNS neurotransmitter inhibition

While M1 and M3 receptors are the focus, it is noteworthy that muscarinic receptors can also signal through inhibitory G proteins (Gi). plos.org Specifically, M1 and M3 receptors have been shown to be capable of pre-coupling with Gi/o proteins in addition to their primary Gq/11 partners. plos.org When a muscarinic agonist activates a receptor coupled to a Gi protein, the α-subunit of the G protein inhibits the enzyme adenylyl cyclase. mu.edu.iqcas.cz This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mu.edu.iq Reduced cAMP levels result in decreased activity of cAMP-dependent protein kinase (Protein Kinase A), which in turn modulates the function of various intracellular proteins and ion channels, leading to inhibitory cellular effects such as the slowing of the heart rate mediated by M2 receptors. mu.edu.iqcas.cz

Intracellular Calcium Mobilization

The activation of specific muscarinic receptor subtypes by Allomuscarine is a primary driver of intracellular calcium ([Ca²⁺]i) mobilization. This process is predominantly mediated through its agonist activity at the Gq-protein coupled M1 and M3 receptors. wikipedia.org Upon binding of Allomuscarine, the activated receptor stimulates the Gq protein, which in turn activates the enzyme phospholipase C (PLC). smolecule.comwikipedia.org

PLC hydrolyzes the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.org IP₃ diffuses through the cytoplasm and binds to specific IP₃ receptors located on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. wikipedia.orgnih.gov This binding opens the IP₃ receptor channels, resulting in the rapid release of Ca²⁺ from the ER into the cytoplasm, significantly increasing the cytosolic free calcium concentration. nih.gov This elevation in [Ca²⁺]i acts as a critical signal for a multitude of cellular responses.

Table 1: Allomuscarine-Induced Intracellular Calcium Mobilization Pathway
StepComponentFunctionReference
1AllomuscarineBinds to and activates M1/M3 muscarinic receptors.
2M1/M3 ReceptorsActivates associated Gq protein. wikipedia.org
3Gq ProteinActivates Phospholipase C (PLC). smolecule.com
4Phospholipase C (PLC)Hydrolyzes PIP₂ into IP₃ and DAG. wikipedia.org
5Inositol 1,4,5-trisphosphate (IP₃)Binds to IP₃ receptors on the endoplasmic reticulum. wikipedia.orgnih.gov
6IP₃ Receptor/ChannelOpens to release stored Ca²⁺ into the cytoplasm. nih.gov
7Cytosolic Ca²⁺Acts as a second messenger to trigger downstream cellular effects. wikipedia.org

Gβγ Complex Modulation of Potassium Channels

In addition to its effects via Gq proteins, Allomuscarine's interaction with Gi/o-protein coupled receptors, such as the M2 and M4 subtypes, initiates a distinct signaling pathway that modulates ion channel activity. wikipedia.org When an agonist like Allomuscarine binds to these receptors, it causes the dissociation of the heterotrimeric G-protein into its constituent Gαi/o and Gβγ subunits. researchgate.netfrontiersin.org

The liberated Gβγ dimer is not merely a byproduct but an active signaling molecule itself. It can directly interact with and activate a specific class of ion channels known as G-protein-coupled inwardly rectifying potassium (GIRK) channels. researchgate.netwikipedia.orgfrontiersin.org This direct binding of the Gβγ complex to the GIRK channel promotes the channel's opening, increasing the membrane's permeability to potassium ions (K⁺). wikipedia.org The subsequent efflux of positively charged K⁺ ions out of the cell leads to hyperpolarization of the plasma membrane, making the cell less likely to fire an action potential. wikipedia.org This mechanism is a key pathway for the inhibitory effects of neurotransmitters that act on Gi/o-coupled receptors.

Cellular and Subcellular Effects

Modulation of Neurotransmitter Release (e.g., Acetylcholine)

Allomuscarine can modulate the release of neurotransmitters, including acetylcholine (ACh), through its action on presynaptic autoreceptors. The regulation of ACh release by muscarinic receptors is complex, with different receptor subtypes exerting opposing effects. nih.gov Presynaptic M2 receptors, which are coupled to Gi/o proteins, typically inhibit ACh release upon activation. nih.gov Conversely, activation of presynaptic M1 receptors, which are coupled to Gq proteins, can facilitate an increase in ACh release. nih.gov Given that Allomuscarine is a potent agonist at M1 and M3 receptors, its activation of these receptors can enhance neurotransmitter release. The net effect of Allomuscarine on acetylcholine release at a given synapse is therefore dependent on the specific subtypes of presynaptic muscarinic receptors present and the functional state of the terminal.

Impact on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory, and it is significantly modulated by muscarinic receptor activity. nih.govutdallas.edu The activation of M1 muscarinic receptors, in particular, has been shown to be a critical factor in enhancing long-term potentiation (LTP), a persistent strengthening of synapses. nih.govnih.gov This enhancement is facilitated by an increase in the excitability of pyramidal neurons and the mobilization of intracellular calcium, which are necessary to induce synaptic plasticity. nih.gov As an M1 receptor agonist, Allomuscarine is positioned to impact synaptic plasticity by facilitating the molecular conditions required for LTP. By activating M1 receptors, Allomuscarine can contribute to the strengthening of synaptic connections, a key cellular correlate of memory formation.

Regulation of Cellular Excitability via Membrane Potential

Allomuscarine regulates cellular excitability by directly influencing the cell's membrane potential. wikipedia.orgnih.gov The effect can be either excitatory or inhibitory, depending on the predominant muscarinic receptor subtypes expressed in the cell.

Inhibitory Effect (Hyperpolarization): Through its agonist action on M2/M4 receptors, Allomuscarine triggers the Gβγ-mediated activation of GIRK channels (as described in section 5.3.4). researchgate.netwikipedia.org The resulting efflux of K⁺ ions drives the membrane potential to a more negative value (hyperpolarization), which decreases neuronal excitability and makes it more difficult to generate an action potential. wikipedia.orgnih.gov

Excitatory Effect (Depolarization): Through its primary action on M1/M3 receptors, Allomuscarine can cause membrane depolarization. This effect is often mediated by the inhibition of certain potassium channels, such as the M-current channels, via the Gq/PLC signaling pathway. Closing these K⁺ channels reduces the outward flow of potassium, causing the membrane potential to become less negative (depolarize) and thereby increasing neuronal excitability. nih.gov

Table 2: Summary of Cellular and Subcellular Effects of Allomuscarine
EffectMechanismPrimary Receptor(s) InvolvedOutcomeReference
Modulation of ACh ReleaseActivation of presynaptic autoreceptors.M1 (facilitatory), M2 (inhibitory)Can enhance neurotransmitter release. nih.gov
Impact on Synaptic PlasticityFacilitation of LTP induction mechanisms.M1Enhancement of synaptic strength. nih.govnih.gov
Regulation of Cellular ExcitabilityActivation of GIRK K⁺ channels.M2, M4Hyperpolarization (decreased excitability). wikipedia.org
Regulation of Cellular ExcitabilityInhibition of M-current K⁺ channels.M1, M3Depolarization (increased excitability). nih.gov

Structure Activity Relationships Sar and Ligand Design

Principles of Allomuscarin-Receptor Interactions

Allomuscarine acts as an agonist at muscarinic receptors, which are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (B1216132). nih.govsigmaaldrich.com The interaction is governed by principles of molecular recognition, where the ligand fits into a specific binding site on the receptor, initiating a conformational change that leads to a cellular response.

Muscarinic receptors possess a highly conserved primary or "orthosteric" binding site within a hydrophilic pocket formed by several transmembrane helices. guidetopharmacology.orgmdpi.com This is the site where the endogenous ligand, acetylcholine, binds. Allomuscarine, as an analogue of acetylcholine and a stereoisomer of muscarine (B1676868), also binds to this orthosteric site. dss.go.th

Molecular recognition is dictated by specific interactions between the functional groups of allomuscarine and the amino acid residues lining the binding pocket. Key interactions for muscarinic agonists typically involve:

An ionic interaction: A conserved aspartate residue in the third transmembrane helix (Asp103 in the M2 receptor) forms an ionic bond with the positively charged quaternary ammonium (B1175870) group of the ligand. kyoto-u.ac.jp

Hydrogen bonding: The ester or ether groups of agonists form hydrogen bonds with residues such as asparagine (Asn404 in the M2 receptor). kyoto-u.ac.jp

Van der Waals forces: The carbon backbone of the ligand interacts with an "aromatic cage" of tyrosine and tryptophan residues within the binding pocket. kyoto-u.ac.jp

In addition to the orthosteric site, muscarinic receptors have one or more topographically distinct "allosteric" sites located in the extracellular region. mdpi.comnih.gov While allomuscarine primarily acts at the orthosteric site, the existence of allosteric sites provides opportunities for modulating receptor activity with other compounds. Ligands binding to these allosteric sites can change the receptor's conformation, thereby enhancing or diminishing the binding and/or efficacy of orthosteric ligands like allomuscarine. nih.govnih.gov

A pharmacophore is an abstract model of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govunivr.it For muscarinic agonists like allomuscarine, the key pharmacophoric elements are well-established.

The essential features, often referred to as the "muscarinic pharmacophore," include:

A cationic head: This is typically a quaternary ammonium group, which is positively charged and engages in a crucial ionic interaction with the receptor. kyoto-u.ac.jp

A hydrogen bond acceptor: In allomuscarine, the ether oxygen atom within the tetrahydrofuran (B95107) ring serves this role. This feature is believed to interact with hydrogen bond donor groups on the receptor.

A specific stereochemical arrangement: The spatial relationship between the cationic head and the hydrogen-bonding element is critical for activity. The four stereoisomers of muscarine (muscarine, allomuscarine , epimuscarine, and epiallomuscarine) exhibit significant differences in potency, highlighting the receptor's stereoselectivity. researchgate.net

The table below illustrates the key pharmacophoric features of allomuscarine.

Table 1: Key Pharmacophoric Features of Allomuscarine

Pharmacophoric FeatureCorresponding Chemical Group in AllomuscarinePrimary Interaction with Receptor
Cationic CenterQuaternary Ammonium Group (-N(CH₃)₃⁺)Ionic Bonding with Aspartate Residue
Hydrogen Bond AcceptorEther Oxygen in Tetrahydrofuran RingHydrogen Bonding
Hydroxyl Group-OH GroupPotential Hydrogen Bonding
Hydrophobic/Steric BulkTetrahydrofuran Ring and Methyl GroupVan der Waals / Steric Interactions

Rational Design of this compound Analogues for Specificity

The rational design of analogues aims to modify a lead compound's structure to improve properties such as potency, selectivity, and pharmacokinetic profile. nih.gov A major challenge in designing muscarinic ligands is achieving subtype selectivity (i.e., targeting one of M1-M5 receptors over the others), as the orthosteric binding site is highly conserved across all five subtypes. guidetopharmacology.orgnih.gov

Designing analogues of allomuscarine for enhanced specificity would involve synthetic chemical modifications to its structure. scribd.com The goal is to introduce or alter functional groups to exploit the minor differences that do exist in the amino acid composition of the binding pockets among the receptor subtypes.

Strategies for the rational design of allomuscarine analogues could include:

Modification of the Tetrahydrofuran Ring: Altering the ring size or replacing the ether oxygen with other functional groups (e.g., sulfur) could change the hydrogen-bonding capabilities and steric profile of the molecule.

Varying Substituents: Introducing new substituents on the ring could lead to additional interactions with non-conserved residues in the binding pocket, thereby conferring subtype selectivity.

Altering the Cationic Head: While the positive charge is essential, modifying the groups attached to the nitrogen atom could influence how the head is positioned within the binding site.

These design principles are guided by the structure-activity relationships derived from testing existing and newly synthesized compounds. nih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. rsc.orgslideshare.nettjnpr.org These models allow medicinal chemists to predict the activity of novel, unsynthesized molecules and to understand which molecular properties are most important for activity. researchgate.net

For a series of allomuscarine analogues, a QSAR model would be developed by:

Synthesizing and testing a "training set" of analogues for their binding affinity or functional potency at a specific muscarinic receptor subtype.

Calculating a variety of molecular descriptors for each analogue. These descriptors are numerical representations of physicochemical properties like lipophilicity (logP), electronic properties, and steric parameters.

Using statistical methods, such as multiple linear regression (MLR), to create an equation that correlates the descriptors with the observed biological activity. rsc.org

A validated QSAR model can then be used to prioritize the synthesis of new analogues that are predicted to have high activity.

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that explains the biological activity of molecules based on their 3D shape and electronic properties. slideshare.netnih.govunicamp.br

The CoMFA process for a set of allomuscarine analogues would involve:

Molecular Alignment: All molecules in the training set are superimposed in a 3D space based on a common substructure or pharmacophore.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom (e.g., a sp³ carbon with a +1 charge) are calculated. These energy values form the CoMFA descriptors. mdpi.com

Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the thousands of calculated field values with the biological activity data.

Visualization: The results are displayed as 3D contour maps. These maps highlight regions in space where, for example, increased steric bulk or positive electrostatic potential is predicted to increase or decrease biological activity. unicamp.brmdpi.com This provides an intuitive guide for designing more potent molecules.

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method similar to CoMFA, but it uses a different approach to calculate the molecular fields. nih.govunicamp.br In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com

A key difference is that CoMSIA uses a Gaussian function to calculate the similarity indices at each grid point, which avoids the steep potential changes near atomic nuclei found in CoMFA, resulting in more interpretable contour maps. unicamp.br For a series of allomuscarine analogues, CoMSIA could provide complementary information to CoMFA, particularly regarding the importance of hydrophobicity and specific hydrogen bonding interactions for receptor binding. mdpi.com

The table below summarizes the descriptors used in these 3D-QSAR methodologies.

Table 2: Comparison of Descriptors in CoMFA and CoMSIA

Descriptor FieldCoMFACoMSIAPhysicochemical Property Represented
StericYesYesShape and size of the molecule
ElectrostaticYesYesDistribution of charge
HydrophobicNoYesAffinity for non-polar environments
Hydrogen Bond DonorNoYesAbility to donate a hydrogen bond
Hydrogen Bond AcceptorNoYesAbility to accept a hydrogen bond

Advanced Analytical and Methodological Approaches in Allomuscarin Research

Spectroscopic and Chromatographic Characterization

The precise chemical identification and purity assessment of allomuscarine rely on a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of allomuscarine. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide detailed information about the molecular structure. uniovi.esnih.gov

In the synthesis of (+)-allo-muscarine, ¹H NMR is used to confirm the structure of intermediates and the final product. For instance, the ¹H NMR spectrum of (+)-allo-muscarine in methanol-d4 (B120146) shows characteristic signals corresponding to the different protons in the molecule, including the methyl group, the protons on the tetrahydrofuran (B95107) ring, and the trimethylammonium group. uniovi.es The coupling constants observed in the ¹H NMR spectrum provide valuable information about the stereochemistry of the molecule. uniovi.es

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of allomuscarine. uniovi.es The chemical shifts of the carbon atoms are indicative of their chemical environment, allowing for the unambiguous assignment of each carbon in the molecule. uniovi.es Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish the connectivity between protons and carbons, further confirming the structural assignment. uniovi.es

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for (+)-Allomuscarine Note: Data is illustrative and may vary based on solvent and experimental conditions.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H24.69 (m)72.6
H31.64 (m), 2.53 (ddd)39.2
H43.99 (m)76.8
H53.99 (m)83.4
H6 (CH₃)1.19 (d)19.0
H7 (CH₂)3.49 (dd), 3.67 (dd)71.2
N(CH₃)₃3.24 (s)54.76, 54.81, 54.87

Data sourced from a study on the chemoenzymatic synthesis of (+)-allo-muscarine. uniovi.es

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of allomuscarine. uniovi.esifremer.fr Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula with a high degree of confidence. bioanalysis-zone.comhilarispublisher.com

For example, in the characterization of synthesized (+)-allo-muscarine, HRMS (using ESI+, electrospray ionization in positive mode) was used to determine the mass-to-charge ratio (m/z) of the molecular ion. The calculated mass for the protonated molecule [M+H]⁺ of allomuscarine (C₉H₂₀NO₂⁺) is 174.1488. The experimentally found value of 174.1490 is in excellent agreement, confirming the elemental composition. uniovi.es This level of accuracy is crucial to distinguish allomuscarine from other compounds with the same nominal mass. bioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique to assess the purity of synthesized allomuscarine. uhplcs.comaralresearch.com The principle of HPLC involves separating components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). aralresearch.com

In the context of allomuscarine research, HPLC is used to ensure that the synthesized compound is free from starting materials, byproducts, and other impurities. A common target for purity is ≥95%. The development of a robust HPLC method involves optimizing parameters such as the column type, mobile phase composition, and detection wavelength to achieve good separation of allomuscarine from any potential impurities. uhplcs.comisca.me The purity is typically determined by calculating the area percentage of the allomuscarine peak relative to the total area of all peaks in the chromatogram. researchgate.net

Bioanalytical Assays for Receptor Binding

Understanding the pharmacological profile of allomuscarine involves detailed bioanalytical assays to characterize its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs).

In vitro receptor activation assays are fundamental for determining the functional activity of allomuscarine at muscarinic receptors. nih.govnih.gov These assays are typically performed on isolated tissues or cells that express the receptors of interest. nih.gov For instance, the muscarinic potency of allomuscarine derivatives has been evaluated on guinea pig tissues, such as the heart (for M2 receptors) and the ileum and bladder (for M3 receptors). nih.gov

These functional assays measure the physiological response elicited by the compound, such as muscle contraction or changes in heart rate. nih.gov By constructing dose-response curves, key pharmacological parameters like the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the intrinsic activity (a measure of the maximal effect of the compound relative to a full agonist) can be determined. These parameters provide a quantitative measure of the compound's potency and efficacy at different receptor subtypes. nih.gov

To investigate the interaction of allomuscarine with specific muscarinic receptor subtypes (M1-M5) in a more controlled environment, researchers often utilize cell lines that have been genetically engineered to express a single receptor subtype. nih.govnih.gov Human Embryonic Kidney 293 (HEK293) cells are a commonly used host for this purpose due to their robust growth and high efficiency of transfection. pri-cella.commdpi.com

These subtype-specific receptor expression systems are invaluable for performing radioligand binding assays. nih.govsci-hub.se In these assays, cell membranes containing the expressed receptors are incubated with a radiolabeled ligand that is known to bind to the receptor. sci-hub.se The ability of allomuscarine to displace the radioligand is then measured, allowing for the determination of its binding affinity (Ki) for that specific receptor subtype. nih.gov This approach provides a detailed understanding of the selectivity profile of allomuscarine across the different muscarinic receptor subtypes. nih.gov Furthermore, these engineered cell lines can also be used for functional assays, such as measuring second messenger production (e.g., calcium mobilization or changes in cyclic AMP levels), to assess the activation of specific signaling pathways upon receptor stimulation by allomuscarine. nih.gov

Methodological Rigor in Data Interpretation

Methodological rigor is paramount in the scientific investigation of novel compounds to ensure that the data generated are reliable, reproducible, and accurately interpreted. In the context of Allomuscarin research, this involves a multi-faceted approach encompassing systematic reviews of existing literature, robust statistical analysis of experimental data, and stringent standardization of laboratory procedures. These practices are essential for building a credible body of evidence regarding the compound's properties and potential applications.

Meta-Analysis for Inter-Study Heterogeneity

In the field of muscarinic agonist research, systematic reviews and meta-analyses are crucial for evaluating the preclinical efficacy of compounds and guiding further drug development. nih.govnih.govresearchgate.net For a hypothetical meta-analysis of preclinical studies on this compound, researchers would systematically search databases for all relevant in vivo and in vitro studies. The quality of these studies would be assessed using standardized tools, such as the SYRCLE's risk of bias tool for animal studies, to ensure that only methodologically sound data are included. researchgate.net

The primary outcomes of interest in such a meta-analysis might include measures of receptor binding affinity, functional potency, and efficacy in relevant cellular or animal models. nih.gov Statistical heterogeneity across studies can be quantified using metrics like the I² statistic, which describes the percentage of variation across studies that is due to genuine differences rather than chance. nih.gov If significant heterogeneity is detected, subgroup analyses and meta-regression can be employed to explore potential sources, such as differences in the animal models used, the specific assays employed, or the methodological quality of the studies. nih.govnih.gov

This table presents hypothetical data for illustrative purposes.

Statistical Validation and Data Reporting

The validation of analytical methods and the transparent reporting of statistical analyses are fundamental to ensuring the credibility of research findings. turkjps.org In this compound research, this applies to all experimental procedures, from initial synthesis to final biological evaluation. For instance, in receptor binding assays, which are commonly used to determine the affinity of a ligand for its target, rigorous statistical validation is essential. nih.gov

This includes the determination of key parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax) through non-linear regression analysis of saturation binding data. medchemexpress.com The reliability of these estimates should be reported with confidence intervals. Similarly, in functional assays that measure the biological response to this compound, parameters like the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) must be determined with statistical rigor.

Data reporting should adhere to established guidelines to ensure that all relevant information is provided, allowing for critical appraisal and replication by other researchers. This includes detailing the statistical methods used, the number of replicates, and the measures of variability (e.g., standard deviation, standard error of the mean). turkjps.org

Table 2: Example of Statistical Validation Data for an this compound Receptor Binding Assay

Parameter Value 95% Confidence Interval Method of Determination
Kd (nM) 15.2 [12.5, 18.3] Non-linear regression of saturation binding data
Bmax (fmol/mg protein) 850 nih.govnih.gov Non-linear regression of saturation binding data
Hill Slope 0.98 [0.95, 1.01] Non-linear regression of competition binding data

This table presents hypothetical data for illustrative purposes.

Experimental Replication and Standardization

The ability to replicate experimental findings is a cornerstone of the scientific method. mdpi.com In the study of this compound, this requires the standardization of protocols for its synthesis, purification, and biological testing. Challenges in the replication of preclinical studies can arise from a lack of detailed methodological reporting and the inherent variability of biological systems. mdpi.comnih.gov

Standardizing the synthesis of Allomuscarine ensures that different research groups are working with a compound of consistent purity and stereochemistry, which is critical for obtaining comparable biological data. Similarly, the standardization of in vitro and in vivo assays is crucial. mdpi.com This includes the use of well-characterized cell lines or animal models, consistent experimental conditions (e.g., temperature, pH, incubation times), and validated analytical techniques.

For functional assays, it is important to establish and report standardized procedures for cell culture, receptor expression levels, and the specific signaling pathways being measured. nih.gov The use of reference compounds with known activity at muscarinic receptors can also help to ensure the consistency and comparability of results across different laboratories.

Table 3: Key Parameters for Standardization of an In Vitro Functional Assay for this compound

Parameter Standardized Condition Rationale
Cell Line CHO-K1 cells stably expressing the human M1 muscarinic receptor Provides a consistent and well-characterized system for studying M1 receptor activation.
Receptor Expression Level 500-700 fmol/mg protein Ensures a consistent receptor density, which can influence agonist potency and efficacy measurements.
Assay Buffer Krebs-HEPES buffer, pH 7.4 Maintains physiological pH and ionic conditions, critical for receptor function.
Incubation Time and Temperature 30 minutes at 37°C Standardized conditions to allow for equilibrium to be reached in the binding or functional response.
Readout Intracellular calcium mobilization measured by a fluorescent probe A direct and quantifiable measure of Gq-coupled receptor activation.

This table provides an example of standardized parameters for a functional assay.

Theoretical and Computational Investigations

Molecular Modeling of Allomuscarin and Receptor Complexes

Molecular modeling techniques are instrumental in elucidating the interactions between allomuscarine and its target muscarinic acetylcholine (B1216132) receptors (mAChRs). These computational methods provide atomic-level insights into the binding process, which are challenging to obtain through experimental means alone. Methodologies such as homology modeling and molecular dynamics (MD) simulations are pivotal in this area of research. nih.govnih.govnih.gov

Homology modeling is frequently employed to generate three-dimensional structures of mAChR subtypes for which crystal structures are not yet available. nih.gov This technique uses the known crystal structure of a related protein, such as bovine rhodopsin, as a template to build a model of the target receptor. nih.gov Once a receptor model is constructed, allomuscarine can be "docked" into the putative binding site. Docking algorithms predict the preferred orientation and conformation of the ligand within the receptor's binding pocket, providing initial hypotheses about key interactions.

Following docking, molecular dynamics (MD) simulations are used to refine the allomuscarine-receptor complex and study its dynamic behavior over time. nih.govnih.gov These simulations place the complex within a simulated physiological environment, including a lipid bilayer and solvent, to observe the flexibility of both the ligand and the receptor. nih.govgpcrmd.org Accelerated molecular dynamics (aMD), an enhanced sampling technique, can be used to observe ligand binding events on computationally accessible timescales. nih.gov Through these simulations, researchers can identify crucial amino acid residues within the receptor that form stable interactions—such as hydrogen bonds, ionic interactions, and van der Waals forces—with the functional groups of allomuscarine. For instance, studies on other muscarinic ligands have highlighted the importance of specific residues in transmembrane (TM) domains 3 and 6 for orthosteric ligand binding. mdpi.com Similar analyses for allomuscarine would pinpoint its unique interaction footprint.

Computational TechniqueApplication in Allomuscarine-Receptor ModelingKey Insights Gained
Homology Modeling Construction of 3D models of muscarinic receptor subtypes (e.g., M1-M5). nih.govProvides a structural framework for docking studies when experimental structures are unavailable.
Molecular Docking Prediction of the binding pose of allomuscarine within the receptor's active site.Identifies potential key interacting residues and the initial geometry of the complex.
Molecular Dynamics (MD) Simulation of the dynamic behavior of the allomuscarine-receptor complex in a solvated lipid bilayer. nih.govnih.govRefines the binding pose, reveals conformational changes, and characterizes the stability of interactions over time. nih.govnih.gov
Accelerated MD (aMD) Enhanced sampling to observe the full binding pathway of allomuscarine to the receptor. nih.govElucidates the mechanism of ligand entry and identifies potential metastable binding sites in the extracellular vestibule. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to investigate the intrinsic electronic properties of the allomuscarine molecule. mpg.deslideshare.netmountainscholar.org DFT is a computational method that calculates the electronic structure of atoms and molecules based on the electron density, providing a balance between accuracy and computational cost. mpg.deslideshare.net These calculations are crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. mdpi.com

By applying DFT, researchers can determine various molecular descriptors for allomuscarine. mdpi.com These include optimized molecular geometry (bond lengths and angles), vibrational frequencies, and atomic charge distributions. mdpi.com The selection of appropriate functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31+G(d,p)) is critical for the accuracy of these calculations. mdpi.com

Energy Gap Analysis and Electronic Properties

A key output from DFT calculations is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For allomuscarine, calculating the HOMO-LUMO gap would provide insights into its electronic stability. The energies and spatial distributions of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. The HOMO region indicates where the molecule is most likely to donate electrons, while the LUMO region indicates where it is most likely to accept electrons. This information is fundamental for understanding its interaction with biological targets and its metabolic fate.

Quantum Chemical PropertySignificance for AllomuscarineInformation Derived from DFT
Optimized Geometry Defines the most stable 3D structure of the molecule.Bond lengths, bond angles, and dihedral angles.
HOMO Energy Relates to the electron-donating ability of the molecule.Identification of regions susceptible to electrophilic attack.
LUMO Energy Relates to the electron-accepting ability of the molecule.Identification of regions susceptible to nucleophilic attack.
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.A larger gap implies greater stability.
Atomic Charges Describes the electron distribution across the molecule.Helps in understanding electrostatic interactions with the receptor.

In Silico Exploration of Reaction Mechanisms

Computational chemistry provides powerful tools for the in silico exploration of reaction mechanisms, allowing researchers to investigate the synthesis of allomuscarine at a detailed molecular level. sumitomo-chem.co.jparxiv.org These methods can map out potential energy surfaces for a given reaction, identifying intermediates and transition states that are often too transient to be observed experimentally. nih.gov

Transition State Analysis

The synthesis of allomuscarine involves several chemical transformations. mdpi.com For each step in a proposed synthetic route, computational methods can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate. sumitomo-chem.co.jpharvard.edu A transition state represents the energetic barrier that must be overcome for reactants to be converted into products. nih.gov

The geometry of the transition state provides crucial information about how bonds are formed and broken during the reaction. harvard.edu For example, in a nucleophilic substitution step, the TS analysis would reveal the extent of bond formation with the incoming nucleophile and bond cleavage with the leaving group. Computational software can perform a transition state search to find this saddle point on the potential energy surface. Vibrational frequency analysis is then used to confirm the identity of the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energetic Favorability of Pathways

By comparing the activation energies of different possible reaction pathways, chemists can predict which route is kinetically favored (i.e., will proceed faster). sumitomo-chem.co.jp A lower activation energy corresponds to a more energetically favorable pathway. This is particularly useful for understanding the stereoselectivity of a reaction, where different stereoisomers are formed via diastereomeric transition states. wikipedia.org The pathway with the lower energy transition state will be the dominant one, leading to the major product. For the synthesis of allomuscarine, this analysis could explain the observed stereochemical outcomes and guide the optimization of reaction conditions to favor the desired isomer.

Computational TaskDescriptionRelevance to Allomuscarine Synthesis
Potential Energy Surface (PES) Scan Systematically changing a geometric parameter (e.g., bond distance) to map the energy profile of a reaction.Provides an initial guess for the location of transition states and intermediates.
Transition State (TS) Optimization Locating the exact saddle point on the PES corresponding to the highest energy barrier. harvard.eduDetermines the structure and energy of the critical point of the reaction. nih.gov
Frequency Calculation Calculation of vibrational frequencies for a given molecular structure.Confirms a stationary point as a minimum (all real frequencies) or a transition state (one imaginary frequency).
Activation Energy (ΔG‡) Calculation Determining the Gibbs free energy difference between the reactants and the transition state. sumitomo-chem.co.jpQuantifies the kinetic barrier of a reaction; lower ΔG‡ indicates a faster reaction.
Reaction Energy (ΔG_rxn) Calculation Determining the Gibbs free energy difference between the reactants and the products.Indicates the thermodynamic favorability of a reaction (negative ΔG_rxn is favorable).

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a valuable computational approach for forecasting the biological activity of compounds like allomuscarine and its analogs. wikipedia.orgneovarsity.org QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activities. wikipedia.orgmdpi.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.orgmdpi.com The process involves several key steps:

Data Set Assembly: A collection of structurally related molecules with experimentally determined biological activities (e.g., binding affinities for muscarinic receptors) is compiled. This would include allomuscarine and other muscarinic agonists. drugbank.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that relates the descriptors to the biological activity. nih.govuestc.edu.cn

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted. nih.gov

For allomuscarine and other muscarinic agonists, a QSAR model could identify the key molecular features that govern their affinity and selectivity for different mAChR subtypes. For example, a model might reveal that specific electrostatic or steric properties are crucial for high-affinity binding to the M2 receptor. Such models can then be used to virtually screen new, hypothetical compounds, predicting their activity before they are synthesized, thereby prioritizing the most promising candidates for further development. nih.gov

QSAR Modeling StepPurposeExample for Allomuscarine Analogs
Dataset Curation To gather a set of compounds with known activities for model training and testing.A series of furan-based compounds with measured binding affinities for M1-M5 receptors.
Descriptor Generation To numerically represent the chemical structures.Calculation of descriptors like logP, molar refractivity, dipole moment, and steric parameters. nih.gov
Model Building To establish a mathematical relationship between descriptors and activity.Using multiple linear regression to create an equation: Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Validation To assess the model's predictive accuracy and robustness.Cross-validation (leave-one-out) and prediction for an external test set of molecules. nih.govnih.gov
Virtual Screening To predict the activity of new, unsynthesized compounds.Using the validated model to estimate the muscarinic receptor affinity of novel allomuscarine derivatives.

Analogues and Derivatives: Synthesis and Characterization

Design Principles for Allomuscarin Analogues

The design of allomuscarine analogues is guided by several key principles aimed at enhancing receptor selectivity and elucidating the structural requirements for molecular recognition and activation. A primary motivation is the development of agents with higher selectivity for specific human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5), which could lead to more effective treatments for conditions like Alzheimer's disease and other cognitive disorders. researchgate.net

Key structural elements of the muscarine (B1676868) scaffold are considered critical for biological activity and are common targets for modification. These include:

The Quaternary Nitrogen Atom: This positively charged group is essential for the initial binding to the anionic site of the muscarinic receptor. researchgate.net

The Ether Oxygen Atom: The oxygen atom within the tetrahydrofuran (B95107) ring is crucial for forming hydrogen bonds within the receptor binding pocket. researchgate.net

The Hydroxyl Group: The orientation and presence of the hydroxyl group significantly influence potency and selectivity.

Analogues are designed by systematically altering these features. For instance, new derivatives have been created by modifying the hydroxyl group to form benzyl (B1604629) ethers and benzoates. nih.gov Another approach involves introducing different substituents at the C-2 and C-4 positions of the tetrahydrofuran ring while maintaining the core stereochemistry. researchgate.net

A fundamental design strategy is the use of conformationally restricted analogues . scribd.comwashington.edu By reducing the molecule's flexibility, for example through the introduction of additional ring systems, researchers can "lock" the molecule into a specific shape. washington.eduorcid.org Studying the activity of these rigid analogues helps to identify the precise three-dimensional conformation (the "bioactive conformation") that is required for optimal receptor binding and activation. washington.edu The tetrahydrofuran ring of allomuscarine itself imparts a degree of conformational restriction compared to the highly flexible acetylcholine molecule. researchgate.netwashington.edu

Synthetic Routes to Key this compound Derivatives

The creation of allomuscarine derivatives relies on stereospecific synthetic strategies that allow for precise control over the molecule's three-dimensional structure. Many syntheses begin with readily available chiral precursors, such as carbohydrates like D-glucose, or employ advanced chemoenzymatic methods to achieve high selectivity and yield. researchgate.netuniovi.es

(+)-Epimuscarine is a diastereomer of allomuscarine and a key compound for SAR studies. Several synthetic routes have been established.

One efficient method starts from S-(−)-ethyl lactate (B86563). wikipedia.org The key steps involve:

Conversion of S-(−)-ethyl lactate into a 2,6-dichlorobenzyl ether.

Reduction of the ester to an aldehyde using diisobutylaluminium hydride (DIBAL).

Reaction of the aldehyde with allyl bromide and zinc powder to produce a mixture of alcohol diastereomers.

Iodocyclization of the target diastereomer.

Final treatment with excess trimethylamine (B31210) in ethanol (B145695) to form the quaternary ammonium (B1175870) salt, yielding (+)-epimuscarine. wikipedia.org

A formal total synthesis of both (–)-allomuscarine and (+)-epimuscarine has also been achieved through a stereoselective formal [3+2]-cycloaddition. acs.orgnih.gov This reaction involves the coupling of an allylsilane with an α-triethylsilyloxy aldehyde, catalyzed by a Lewis acid like boron trifluoride etherate, to construct the core tetrahydrofuran structure. acs.orgthieme-connect.com

To probe the optimal geometry for receptor interaction, conformationally restricted analogues are synthesized. washington.edu This approach involves incorporating the core allomuscarine pharmacophore into a more rigid framework. An example includes the synthesis of bicyclic hexahydroisobenzofuran nucleoside analogs, which severely limit the rotational freedom of the molecule. orcid.org Such syntheses provide valuable tools for mapping the conformational space that is permissible for binding and activation at muscarinic receptor subtypes.

Biological Profiling of Analogues in Research Models

Following synthesis, allomuscarine derivatives undergo rigorous biological evaluation to determine their affinity for and activity at muscarinic receptors. These studies are typically conducted using in vitro models.

Receptor binding affinity, a measure of how strongly a ligand binds to a receptor, is a critical parameter. It is commonly determined through competitive radioligand binding assays using membranes from cells expressing specific human muscarinic receptor subtypes (hM1-hM5). researchgate.net The affinity is typically reported as an inhibition constant (Ki).

In one study, a series of novel muscarine-like compounds synthesized from a cellulose (B213188) derivative were evaluated for their binding to hM1-M5 receptors. The results demonstrated that modifications to the substituents at the C-2 and C-4 positions significantly influenced binding affinity. researchgate.net For example, one of the most active analogues in the series showed binding values comparable to natural (+)-muscarine and exhibited moderate selectivity for the hM2 receptor subtype. researchgate.net Similarly, allomuscarine derivatives, such as specific benzyl ethers and benzoates, have been assayed to determine their affinity for M2 and M3 subtypes. nih.gov

Receptor Binding Affinities of Representative Muscarinic Compounds
CompoundTarget Receptor Subtype(s)Key FindingReference
Allomuscarine Benzyl Ether DerivativeM2, M3Synthesized and evaluated for muscarinic potency. nih.gov
Allomuscarine Benzoate DerivativeM2, M3Characterized for pharmacological activity at muscarinic subtypes. nih.gov
Cellulose-Derived Analogue (Cmpd. 8)hM1-hM5Exhibited activity comparable to (+)-muscarine with moderate selectivity for the hM2 subtype. researchgate.net

While binding is a prerequisite for activity, functional assays are required to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect. For muscarinic agonists, these tests are often performed on isolated animal tissues that are rich in specific receptor subtypes. nih.gov

For example, the guinea pig heart (force and rate) is a classic model for M2 receptor activity, while the guinea pig ileum and bladder are used to assess M3 receptor-mediated smooth muscle contraction. nih.gov The potency of an analogue is determined by measuring the concentration required to produce a physiological response. Studies have shown that novel allomuscarine derivatives can behave as full agonists at these receptor subtypes, demonstrating their ability to not only bind but also effectively activate the receptor. nih.govresearchgate.net

Future Directions in Allomuscarin Research

Advanced Synthetic Strategies for Complex Analogues

The synthesis of allomuscarine and its stereoisomers has been a subject of chemical research for many years, with various strategies developed from precursors like D-glucose and galactono-1,4-lactone. researchgate.netthieme-connect.de Future research will likely move beyond these established routes to embrace more sophisticated and efficient synthetic strategies.

One promising direction is the application of diversity-oriented synthesis (DOS) . This approach would enable the rapid generation of a wide array of allomuscarine analogues with diverse stereochemistry and functional group substitutions. By creating large libraries of related compounds, researchers can more effectively explore the structure-activity relationships (SAR) that govern receptor binding and functional activity. rsc.org

Furthermore, the development of novel catalytic methods, such as asymmetric catalysis , will be crucial. mdpi.com These methods can provide highly stereoselective routes to complex chiral molecules like allomuscarine analogues, which is essential since biological activity is often highly dependent on the specific stereochemistry of the molecule. uniovi.esresearchgate.net Chemoenzymatic approaches, which combine the selectivity of enzymes with the power of traditional organic synthesis, also represent a green and efficient future strategy for producing enantiomerically pure allomuscarine derivatives. uniovi.es

Deeper Elucidation of Receptor Subtype Selectivity Mechanisms

A major challenge in cholinergic drug discovery is achieving selectivity for individual muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5), due to the highly conserved nature of the acetylcholine binding site. nih.gov While allomuscarine and its derivatives have been characterized for their activity at M2 and M3 subtypes, a comprehensive understanding of their interaction across all five subtypes is still needed. nih.gov

Future investigations will necessitate the use of high-resolution structural biology techniques. Cryo-electron microscopy (cryo-EM) stands out as a powerful tool to determine the structure of allomuscarine or its analogues bound to different muscarinic receptor subtypes. Such structures would reveal the precise molecular interactions—the specific hydrogen bonds, van der Waals forces, and electrostatic interactions—that determine binding affinity and selectivity. This structural insight is invaluable for the rational design of new, more selective agonists.

Complementing experimental methods, computational chemistry and molecular dynamics (MD) simulations will play a vital role. These techniques can model the dynamic process of ligand binding, calculate binding free energies, and predict how structural modifications to the allomuscarine scaffold will affect interactions with each receptor subtype. This in-silico approach can prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

To move beyond a single receptor-ligand interaction and understand the broader biological consequences of allomuscarine activity, future research must integrate multi-omics data. nih.gov This systems-biology approach involves analyzing the global changes in an organism or cell population following treatment with an allomuscarine analogue.

The primary omics fields to be integrated include:

Transcriptomics: To study how allomuscarine alters gene expression.

Proteomics: To identify changes in protein levels and post-translational modifications.

Metabolomics: To analyze shifts in metabolic pathways and the concentrations of small-molecule metabolites.

By combining these datasets, researchers can construct comprehensive network models of the cellular response to muscarinic receptor activation. nih.gov This holistic view can uncover novel signaling pathways, identify unexpected off-target effects, and reveal biomarkers associated with the physiological response. frontlinegenomics.com Tools for multi-omics factor analysis (MOFA) and similarity network fusion (SNF) will be essential for interpreting these large and complex datasets. frontlinegenomics.com

Development of Novel Research Tools and Probes

The allomuscarine scaffold is an excellent starting point for the development of sophisticated chemical probes to study muscarinic receptor biology in real-time and in native environments.

Future work in this area will focus on creating:

Fluorescently-labeled analogues: By attaching a fluorescent dye to a non-critical position on the allomuscarine molecule, researchers can visualize receptor localization, movement (trafficking), and density on the cell surface and within intracellular compartments using advanced microscopy techniques.

Photoaffinity probes: These are analogues containing a photoreactive group. Upon exposure to UV light, the probe forms a permanent covalent bond with the receptor. This allows for the isolation and identification of the receptor protein and its binding partners, providing direct evidence of molecular interactions.

Biotinylated analogues: Incorporating a biotin (B1667282) tag allows for the purification of receptor-ligand complexes using affinity chromatography (e.g., with streptavidin beads), which is useful for downstream proteomic analysis.

These novel tools will be indispensable for answering fundamental questions about receptor pharmacology that are difficult to address with conventional ligands alone.

Table 1: Potential Advanced Research Probes Based on the Allomuscarine Scaffold
Probe TypeModificationPrimary Research ApplicationPotential Benefit
Fluorescent ProbeCovalent attachment of a fluorophore (e.g., FITC, Cy5)Live-cell imaging of receptor localization and traffickingProvides real-time spatial and temporal information on receptor dynamics
Photoaffinity LabelIncorporation of a photoreactive group (e.g., benzophenone, azido (B1232118) group)Covalent labeling and identification of binding site residuesMaps the precise ligand-receptor interaction site
Biotinylated ProbeAttachment of a biotin moleculeAffinity purification of receptor-ligand complexesEnables isolation of receptors and associated proteins for proteomic analysis
Radiolabeled AnalogueIncorporation of a radioisotope (e.g., ³H, ¹⁴C)Quantitative receptor binding assays in tissuesAllows for highly sensitive measurement of receptor density and affinity

Exploration of Uncharted Biological Roles at the Molecular Level

While allomuscarine is primarily known for its activity at muscarinic receptors, the full spectrum of its biological roles may not be completely understood. Future research should remain open to the possibility that allomuscarine and its analogues may have "off-target" effects or interact with other, as-yet-unidentified proteins.

Exploring these uncharted roles could involve unbiased screening approaches, such as phenotypic screening , where libraries of allomuscarine analogues are tested for their ability to induce specific cellular changes or therapeutic effects without a preconceived target. Subsequent target deconvolution studies would then be used to identify the molecular target responsible for the observed effect.

Furthermore, investigating the role of allomuscarine in modulating allosteric sites on muscarinic receptors is a promising avenue. nih.gov While allomuscarine itself is an orthosteric agonist, its derivatives could potentially be designed to act as positive or negative allosteric modulators (PAMs or NAMs). rsc.orgnih.gov These modulators bind to a different site on the receptor and can fine-tune the effects of the endogenous neurotransmitter, acetylcholine, offering a more subtle and potentially more selective therapeutic strategy. nih.gov

Q & A

Basic Research Questions

Q. How can researchers formulate a robust research question about Allomuscarin’s mechanism of action?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of the question. For example, a question like “Does this compound exhibit selective binding to muscarinic receptor subtypes in in vitro models?” aligns with FINER by addressing novelty (subtype specificity) and relevance (therapeutic potential). Frameworks like PICO (Population, Intervention, Comparison, Outcome) can further refine hypotheses, such as comparing this compound’s efficacy to known agonists .

Q. What experimental design principles should guide initial pharmacological studies on this compound?

  • Methodological Answer : Begin with dose-response assays in cell-based systems to establish potency (EC₅₀) and efficacy (Emax). Include controls for receptor specificity (e.g., knockout models or antagonist co-treatment). Follow guidelines for reproducibility: document buffer conditions, temperature, and instrumentation (e.g., plate reader specifications) to enable replication . Use literature precedents for analogous compounds to justify assay parameters, citing prior work on muscarinic ligands .

Q. How should researchers conduct a systematic literature review on this compound’s known bioactivities?

  • Methodological Answer :

Database Selection : Use specialized chemistry databases (e.g., SciFinder, Reaxys) to filter for in vitro and in vivo studies. Avoid general search engines for critical data .

Search Terms : Combine keywords (This compound, muscarinic receptor, binding affinity) with Boolean operators.

Critical Appraisal : Evaluate sources for methodological rigor (e.g., sample size, statistical tests) and conflicts of interest . Tabulate findings, noting inconsistencies in reported IC₅₀ values or assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported receptor-binding affinities across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like pH, temperature, and receptor isoform expression levels. Apply mixed-effects models to account for inter-study heterogeneity .
  • Experimental Replication : Repeat key assays under standardized conditions. For example, use HEK293 cells stably expressing M₁ vs. M₃ receptors to isolate subtype-specific effects .
  • Statistical Validation : Report confidence intervals and effect sizes to quantify uncertainty. Use Bland-Altman plots to visualize discrepancies between datasets .

Q. What strategies optimize the synthetic yield of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) systematically to identify optimal conditions. Analyze results using response surface methodology .
  • Analytical Validation : Confirm purity via HPLC (≥95%) and structural identity via ¹H/¹³C NMR and HRMS. Cross-reference spectral data with published analogs to detect synthetic byproducts .

Q. How can computational models predict this compound’s off-target interactions?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to screen this compound against non-muscarinic targets (e.g., GPCRs, kinases). Validate predictions with in vitro binding assays .
  • Machine Learning : Train models on datasets of known ligand-target pairs to predict novel interactions. Ensure transparency by reporting feature importance (e.g., molecular descriptors) .

Q. What methodologies validate the biological relevance of novel this compound derivatives in complex in vivo systems?

  • Methodological Answer :

  • Multi-Omics Integration : Pair transcriptomic data (RNA-seq) with metabolomic profiling to map this compound-induced pathways. Use pathway enrichment tools (e.g., MetaboAnalyst) to prioritize mechanistic hypotheses .
  • Pharmacokinetic Analysis : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Compare results to in silico ADMET predictions .

Data Presentation and Reproducibility

Q. What guidelines ensure clarity in presenting this compound’s spectroscopic and pharmacological data?

  • Methodological Answer :

  • Tables : Label columns with units (e.g., “IC₅₀ (nM) ± SD”) and footnotes explaining abbreviations. Use Roman numerals for table numbering .
  • Figures : Highlight key findings (e.g., dose-response curves) with error bars. Provide raw data in supplementary materials .
  • Reproducibility : Archive synthetic protocols on platforms like Zenodo, citing DOIs in the methods section .

Ethical and Methodological Pitfalls

Q. How should researchers address potential biases in this compound’s preclinical efficacy studies?

  • Methodological Answer :

  • Blinding : Randomize treatment groups and conceal allocations during data collection .
  • Power Analysis : Calculate sample sizes a priori to avoid underpowered conclusions. Report effect sizes alongside p-values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.